2-Anilinophenylacetic acid
Overview
Description
2-Anilinophenylacetic acid is an organic compound with the molecular formula C14H13NO2. It is a derivative of phenylacetic acid, where an aniline group is attached to the phenyl ring. This compound is known for its potential biological activities, including anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilinophenylacetic acid typically involves the reaction of phenylacetic acid with aniline in the presence of a catalyst. One common method is the Friedel-Crafts acylation reaction, where phenylacetic acid is treated with aniline in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Anilinophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2-Anilinophenylacetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Anilinophenylacetic acid involves its interaction with specific molecular targets. For instance, its anticonvulsant properties are believed to be due to its ability to inhibit certain enzymes, such as cyclooxygenase, which play a role in inflammatory pathways . The compound’s structure allows it to interact with these enzymes, thereby modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) that shares structural similarities with 2-Anilinophenylacetic acid.
2-Phenylaminobenzeneacetic acid: Another derivative of phenylacetic acid with similar biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-(2-anilinophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFCAWNKWPIBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357543 | |
Record name | 2-Anilinophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70172-33-7 | |
Record name | 2-Anilinophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Anilinophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the structure of 2-anilinophenylacetic acid derivatives and their anti-inflammatory activity?
A1: Research suggests that the anti-inflammatory activity of this compound derivatives, like Diclofenac, is primarily driven by their ability to inhibit cyclooxygenase (COX) enzyme activity. [] Quantitative structure-activity relationship (QSAR) analysis reveals that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for this activity. Optimal inhibition is observed with halogen or alkyl substituents at both ortho positions of the anilino ring. [] Compounds lacking these substituents or possessing additional hydroxyl groups tend to exhibit reduced activity. []
Q2: Can microorganisms utilize this compound derivatives like Diclofenac?
A2: Yes, certain microorganisms can dechlorinate Diclofenac as part of their metabolic processes. A study demonstrated that a novel Dehalogenimonas species, Dehalogenimonas sp. strain DCF, enriched from contaminated river sediment, could reductively dechlorinate Diclofenac. [] This process resulted in the formation of 2-(2-((2-chlorophenyl)amino)phenyl)acetic acid (2-CPA) and this compound (2-APA) as intermediates. [] Importantly, this dechlorination process contributed to the growth of Dehalogenimonas sp. strain DCF, highlighting the potential role of microbial communities in the natural attenuation of Diclofenac in the environment. []
Q3: What are the applications of substituted this compound derivatives beyond their anti-inflammatory properties?
A3: Substituted this compound derivatives have shown promise in protecting the skin from the harmful effects of ultraviolet (UV) light. [] These compounds exhibit desirable absorption patterns that contribute to their photoprotective properties. [] Additionally, their anti-inflammatory activity adds another layer of benefit, making them potentially valuable ingredients in sunscreen formulations or other topical applications for skin protection. []
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